[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenylsulfanyl group and at position 4 with a carbamate moiety linked to a 3-(trifluoromethyl)phenylmethyl group. The trifluoromethyl (-CF₃) and 4-chlorophenyl (-C₆H₄Cl) substituents confer electron-withdrawing properties, enhancing stability and influencing interactions with biological targets. The thiadiazole ring contributes to π-π stacking and hydrogen-bonding capabilities, critical for binding affinity .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2S2/c18-12-4-6-13(7-5-12)27-15-14(23-24-28-15)22-16(25)26-9-10-2-1-3-11(8-10)17(19,20)21/h1-8H,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLERAEQDCKGZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC(=O)NC2=C(SN=N2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Biochemical Pathways
Its structural features suggest that it might interfere with the function of enzymes or receptors, thereby affecting the associated biochemical pathways.
Biological Activity
The compound [3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H12ClF3N3OS
- Molecular Weight : 479.826 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the thiadiazole moiety. These components are known to enhance lipophilicity and biological interactions, potentially influencing various cellular pathways.
Biological Activity
-
Anticancer Properties :
- Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown effectiveness against gastrointestinal stromal tumors by inhibiting c-KIT kinase activity, which is crucial for tumor growth in certain malignancies .
- In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity.
- Antioxidant Activity :
- Inhibition of Enzymatic Activity :
Case Studies and Experimental Data
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
Compound A : [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate (CAS 318239-57-5)
- Core : Pyrazole (vs. thiadiazole in the target compound).
- Substituents :
- Position 5: 4-Chlorophenylsulfanyl (shared with target).
- Position 4: Carbamate linked to 4-chlorophenyl (vs. 3-CF₃-phenylmethyl in target).
- Key Differences: Pyrazole’s reduced electron-withdrawing capacity compared to thiadiazole may lower metabolic stability.
Compound B : [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4)
- Core: Pyrazole with a phenoxy substituent.
- Substituents: Position 5: 4-Methylphenoxy (vs. 4-chlorophenylsulfanyl in target). Position 4: Carbamate linked to 3-chlorophenyl (meta-Cl vs. para-Cl in target).
- Key Differences: Phenoxy groups are less electronegative than sulfanyl, altering electronic interactions. Meta-chlorophenyl may sterically hinder target binding compared to para-substituted analogs .
Thiadiazole and Triazole Derivatives
Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ()
- Core : 1,2,4-Triazole (vs. thiadiazole).
- Substituents :
- Sulfonyl and halogenated phenyl groups.
- Key Differences :
Compound D : Thiazol-5-ylmethyl carbamates ()
- Core : Thiazole (vs. thiadiazole).
- Substituents : Hydroperoxypropan-2-yl or fluorophenyl groups.
- Key Differences: Thiazole’s sulfur atom at position 1 alters electronic distribution versus thiadiazole’s dual nitrogen atoms.
Q & A
Basic: What synthetic methodologies are suitable for preparing [3-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate?
Answer:
The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. A plausible route includes:
Thiadiazole Ring Formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions, as described for analogous thiadiazole systems .
Sulfanyl Group Introduction : Nucleophilic substitution at the 5-position of the thiadiazole using 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) .
Carbamate Formation : Reaction of the intermediate amine (at the 4-position of thiadiazole) with [3-(trifluoromethyl)phenyl]methyl chloroformate, using triethylamine as a base in anhydrous dichloromethane or THF .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid side products.
Basic: How can the structure of this compound be confirmed analytically?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Identify characteristic shifts:
- HRMS : Confirm molecular ion peak ([M+H]⁺) with <2 ppm error.
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Advanced: How do structural modifications (e.g., substituent position on the phenyl ring) influence biological activity?
Answer:
Comparative studies on analogs suggest:
- 4-Chlorophenyl vs. 4-Fluorophenyl : The 4-Cl group enhances lipophilicity, potentially improving membrane permeability but may reduce solubility .
- Trifluoromethyl Position : The 3-position on the benzyl group (vs. 4-position) may sterically hinder target binding, as seen in similar carbamates .
Methodology :
Synthesize analogs with systematic substituent variations.
Evaluate activity against target enzymes (e.g., cholinesterases) via in vitro assays .
Perform QSAR modeling to correlate structure-activity trends.
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or enzyme source (human vs. murine).
- Compound Stability : Hydrolysis of the carbamate group under alkaline conditions may reduce efficacy .
Resolution Strategies : - Replicate studies under standardized conditions (e.g., pH 7.4 buffer, <0.1% DMSO).
- Confirm compound stability via LC-MS before/during assays .
Advanced: What computational tools are recommended for predicting binding modes with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase). Focus on the carbamate’s carbonyl oxygen and thiadiazole’s sulfur as key pharmacophores .
- MD Simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories .
Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays.
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Solvent Optimization : Replace dichloromethane with THF to improve solubility of intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes for cyclization steps .
Advanced: What strategies mitigate toxicity concerns in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
